Home > Products > Screening Compounds P128307 > Tonazocine mesilate
Tonazocine mesilate -

Tonazocine mesilate

Catalog Number: EVT-10985588
CAS Number:
Molecular Formula: C24H39NO5S
Molecular Weight: 453.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tonazocine mesilate is a synthetic compound primarily classified as an opioid analgesic. It exhibits unique pharmacological properties, acting as a partial agonist at delta-opioid receptors while simultaneously functioning as an antagonist at mu-opioid receptors. This dual action contributes to its therapeutic potential in pain management and highlights its significance in the field of medicinal chemistry. Tonazocine mesilate is recognized under various chemical databases, including PubChem and KEGG, where it is identified by its chemical formula C24H39NO5SC_{24}H_{39}NO_5S and has a unique identifier in the Drug Ontology database .

Source and Classification

Tonazocine mesilate is derived from the parent compound tonazocine, which was developed as part of research into new analgesics with reduced side effects compared to traditional opioids. The classification of tonazocine mesilate falls under the category of controlled substances due to its potential for abuse and dependency, thus necessitating regulation in many jurisdictions . It is categorized within the United Nations system for narcotic drugs and psychotropic substances, reflecting its medical utility alongside its risks .

Synthesis Analysis

Methods and Technical Details

The synthesis of tonazocine mesilate involves several steps that typically include:

  1. Formation of the Core Structure: The initial step usually involves creating the central piperidine ring, which is a common feature in many opioid compounds.
  2. Substitution Reactions: Various substituents are introduced to modify the pharmacological profile of the compound. This may involve nucleophilic substitutions where functional groups are added to enhance receptor affinity.
  3. Mesylation: The final step often includes mesylation, where a mesyl group (SO2CH3-SO_2CH_3) is introduced to improve the solubility and stability of the compound.

The specific conditions for these reactions, such as temperature, solvent choice, and catalysts, are critical for optimizing yield and purity .

Molecular Structure Analysis

Structure and Data

The molecular structure of tonazocine mesilate can be represented as follows:

  • Chemical Formula: C24H39NO5SC_{24}H_{39}NO_5S
  • Molecular Weight: Approximately 455.65 g/mol
  • Structural Features: The molecule features a piperidine ring, various alkyl chains, and a sulfonate group contributing to its pharmacological effects.

The three-dimensional conformation of tonazocine mesilate plays a significant role in its interaction with opioid receptors, influencing both efficacy and safety profiles .

Chemical Reactions Analysis

Reactions and Technical Details

Tonazocine mesilate undergoes several key chemical reactions during its synthesis and metabolism:

  1. Nucleophilic Substitution: This reaction is essential for introducing various functional groups that modulate activity at opioid receptors.
  2. Hydrolysis: In biological systems, tonazocine mesilate can be hydrolyzed to release active metabolites that contribute to its analgesic effects.
  3. Conjugation Reactions: These include phase II metabolism where the drug may undergo glucuronidation or sulfation, affecting its pharmacokinetics.

Understanding these reactions is crucial for predicting the drug's behavior in vivo and optimizing its therapeutic use .

Mechanism of Action

Process and Data

Tonazocine mesilate exerts its pharmacological effects through interaction with opioid receptors in the central nervous system:

  • Delta-Opioid Agonism: By activating delta-opioid receptors, it provides analgesic effects without the full agonist activity seen with mu-opioid agonists.
  • Mu-Opioid Antagonism: Its antagonistic action at mu-opioid receptors helps mitigate some of the adverse effects associated with traditional opioids, such as respiratory depression.

This unique mechanism allows tonazocine mesilate to achieve effective pain relief while potentially reducing the risk of addiction compared to stronger opioids .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Tonazocine mesilate is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point can provide insights into purity; pure compounds generally have sharp melting points.

These properties are essential for formulating effective pharmaceutical preparations .

Applications

Tonazocine mesilate has several scientific uses:

  • Pain Management: Primarily used in clinical settings for managing acute and chronic pain due to its balanced agonist-antagonist profile.
  • Research Applications: Investigated for potential uses in treating conditions such as fibromyalgia or other chronic pain syndromes where traditional opioids may pose higher risks.

Ongoing research continues to explore additional therapeutic applications based on its unique pharmacological properties .

Introduction to δ-Opioid Receptor Pharmacology

Delta-opioid receptors (δ-opioid receptors) are Class A G protein-coupled receptors (GPCRs) encoded by the OPRD1 gene in humans. These receptors bind endogenous peptides such as [Met]-enkephalin and [Leu]-enkephalin, derived from the proenkephalin precursor [7] [4]. Unlike µ-opioid receptors (µ-opioid receptors), δ-opioid receptors activation produces potent analgesia without significant respiratory depression, making them promising targets for chronic pain management and neurological disorders [5] [9]. Tonazocine mesilate (a benzenesulfonic acid salt of tonazocine) is a nonpeptide, partial δ-opioid receptor agonist with additional µ-opioid receptor antagonist properties, positioning it uniquely for neuromodulatory applications [1].

Neuroanatomical Distribution of δ-Opioid Receptors in Motor and Limbic Circuits

δ-Opioid receptors exhibit a selective neuroanatomical distribution that underpins their functional roles:

  • Striatal Circuits: The highest receptor densities occur in the dorsal striatum (caudate-putamen), where they modulate dopaminergic neurotransmission and motor coordination. Unilateral activation in 6-hydroxydopamine-lesioned rats induces ipsilateral rotation, indicating enhanced dopaminergic activity on the unlesioned side [1].
  • Cortical Regions: High concentrations exist in the prefrontal and cingulate cortices, facilitating cognitive and affective processing [1] [3].
  • Limbic Structures: The nucleus accumbens, amygdala, and hippocampus show moderate-to-high expression, implicating δ-opioid receptors in emotional regulation and stress responses [4] [7].
  • Brainstem Auditory Nuclei: Lower densities are observed in the inferior colliculus and dorsal cochlear nucleus, suggesting roles in sensory processing [3].

Table 1: Regional Distribution of δ-Opioid Receptors in Mammalian Brain

Brain RegionReceptor DensityPrimary Functions
Dorsal StriatumVery HighMotor control, dopamine modulation
Prefrontal CortexHighExecutive function, cognition
Nucleus AccumbensModerate-HighReward processing, motivation
HippocampusModerateMemory, emotional regulation
Inferior ColliculusLow-ModerateAuditory processing

This distribution enables δ-opioid receptor ligands like tonazocine to influence both motor pathways (e.g., via striatal dopamine augmentation) and affective circuits (e.g., via limbic modulation) [1] [4].

Molecular Signaling Mechanisms of δ-Opioid Receptor Activation

δ-Opioid receptors signal through Gαi/o-protein coupling, initiating downstream effects:

  • Primary Signaling Cascade:
  • Inhibition of adenylyl cyclase → reduced cyclic adenosine monophosphate (cAMP) production
  • Activation of G protein-gated inwardly rectifying potassium channels → neuronal hyperpolarization
  • Suppression of voltage-gated calcium channels → reduced neurotransmitter release [7] [9]
  • Sodium Pocket Modulation: A conserved sodium-binding site (D95²·⁵⁰) within the orthosteric pocket acts as an "efficacy switch." Tonazocine’s interactions with this site (via water-mediated hydrogen bonds) may explain its partial agonism by stabilizing intermediate receptor conformations [5].
  • Arrestin Recruitment: Unlike full agonists (e.g., SNC-80), tonazocine exhibits minimal β-arrestin recruitment, reducing risks of receptor internalization and tolerance [1] [9].
  • Functional Selectivity: Structural analyses reveal that ligands targeting the transmembrane-5/extracellular-loop-2 subpocket (TM5-ECL2) exhibit biased signaling toward Gαi over β-arrestin pathways. This region influences tonazocine’s partial efficacy profile [9].

Table 2: Functional Profiles of δ-Opioid Receptor Ligands

LigandReceptor SelectivityGαi Efficacyβ-Arrestin RecruitmentBias Factor
SNC-80 (full agonist)δ-opioid receptor100%High0.15–0.58
Tonazocineδ-opioid receptor (primary)Partial (~60%)Minimal>1 (Gαi-biased)
Naltrindoleδ-opioid receptor0% (antagonist)NoneN/A

Bias factor >1 indicates Gαi bias; <1 indicates β-arrestin bias. Data derived from BRET/cAMP functional assays [1] [5] [9].

Rationale for δ-Opioid Receptor Agonism in Neuromodulation

Targeting δ-opioid receptors with partial agonists like tonazocine offers distinct therapeutic advantages:

  • Motor Circuit Dysregulation:
  • In Parkinsonian rat models, tonazocine (0.1–10 mg/kg) reverses unilateral motor deficits via striatal δ-opioid receptor activation. This effect is blocked by naltrindole, confirming δ-opioid receptor specificity [1].
  • Synergistic interactions with L-3,4-dihydroxyphenylalanine occur by amplifying dopamine synthesis/release in residual nigrostriatal neurons [1].
  • Affective and Cognitive Processing:
  • Limbic δ-opioid receptor activation regulates emotional states by enhancing enkephalin-mediated inhibition of amygdala hyperactivity [4] [7].
  • Chronic Pain Modulation:
  • δ-opioid receptor agonists suppress nociception in chronic pain models (neuropathic, inflammatory) by inhibiting spinal ascending pathways and enhancing descending inhibitory controls. Partial agonists retain efficacy with reduced seizure risk (historically associated with full agonists like SNC-80) [5] [9].
  • Neuromodulatory Precision:
  • Partial agonism provides submaximal receptor activation, preventing overstimulation-induced side effects (e.g., convulsions).
  • Dual µ-opioid receptor antagonism mitigates µ-opioid receptor-dependent liabilities (respiratory depression, addiction) while preserving δ-opioid receptor-mediated benefits [1] [5].

Tonazocine exemplifies structure-guided design principles where bitopic ligands (orthosteric + sodium-pocket engagement) enable fine-tuned receptor signaling. This approach supports its development for motor disorders, affective conditions, and chronic pain with improved safety margins [5] [9].

Properties

Product Name

Tonazocine mesilate

IUPAC Name

1-[(1R,9S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one;methanesulfonic acid

Molecular Formula

C24H39NO5S

Molecular Weight

453.6 g/mol

InChI

InChI=1S/C23H35NO2.CH4O3S/c1-5-6-7-8-18(25)11-12-23(3)21-15-17-9-10-19(26)16-20(17)22(23,2)13-14-24(21)4;1-5(2,3)4/h9-10,16,21,26H,5-8,11-15H2,1-4H3;1H3,(H,2,3,4)/t21-,22+,23?;/m0./s1

InChI Key

CQSTVPYARYSBNS-DWBMBBFHSA-N

Canonical SMILES

CCCCCC(=O)CCC1(C2CC3=C(C1(CCN2C)C)C=C(C=C3)O)C.CS(=O)(=O)O

Isomeric SMILES

CCCCCC(=O)CCC1([C@@H]2CC3=C([C@]1(CCN2C)C)C=C(C=C3)O)C.CS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.